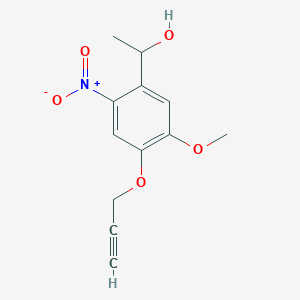

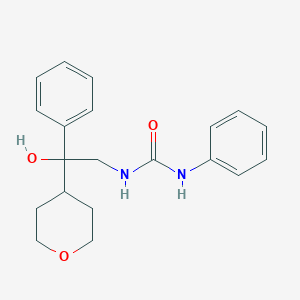

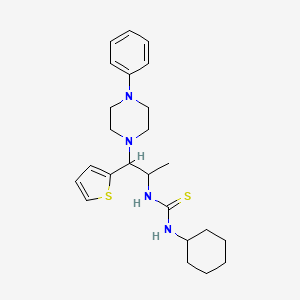

1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)methanesulfonamide, also known as CF3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has a molecular weight of 375.84 g/mol. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of compounds related to 1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)methanesulfonamide have been explored in various studies. For instance, the methanesulfonic acid catalyzed reaction of related chlorophenyl compounds with glycerol produced specific dioxolanes and dioxanes, demonstrating the compound's reactivity and potential in creating structurally diverse molecules (Upadhyaya et al., 1997). Such reactions highlight the utility of methanesulfonamides in synthesizing heterocyclic compounds, which are of interest for their biological activities and potential applications in medicinal chemistry.

Crystal Structure Analysis

The crystal structure of closely related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has been extensively studied. These analyses reveal details about the conformation of the N—H bond and its implications for biological activity. Understanding the structural aspects of these compounds aids in the design of molecules with desired biological properties (Gowda et al., 2007).

Catalysis and Synthetic Applications

Methanesulfonamide derivatives have been utilized as catalysts and intermediates in synthetic chemistry. For example, chiral phosphine-catalyzed reactions have employed related sulfonamide ligands to achieve enantioselective synthesis, demonstrating the versatility of methanesulfonamides in organic synthesis (Jiang et al., 2008). These applications underscore the importance of methanesulfonamides in developing novel synthetic methodologies for producing chiral compounds.

Materials Science and Coordination Chemistry

In the realm of materials science and coordination chemistry, methanesulfonate derivatives have been explored for the formation of supramolecular assemblies. Research into diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands showcases the role of methanesulfonates in constructing complex structures with potential applications in catalysis, separation, and sensor technologies (Shankar et al., 2011).

Mechanism of Action

Target of Action

Related compounds have been found to interact with cox-2 enzymes, which play a crucial role in inflammation and pain .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzymes or receptors, leading to a change in the biochemical processes within the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

properties

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c14-12-4-2-1-3-11(12)9-20(17,18)15-7-13(16)10-5-6-19-8-10/h1-6,8,13,15-16H,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDBLDYKFSOTSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=COC=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)

![2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2357099.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)

![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)

![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)